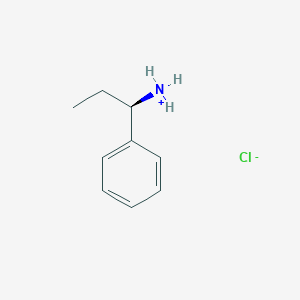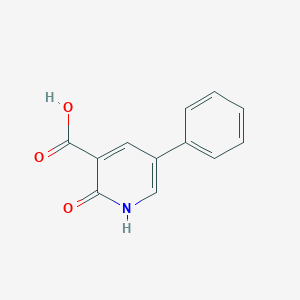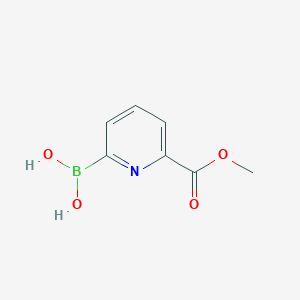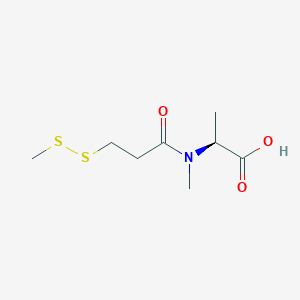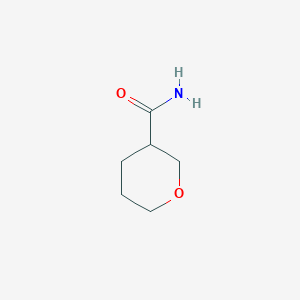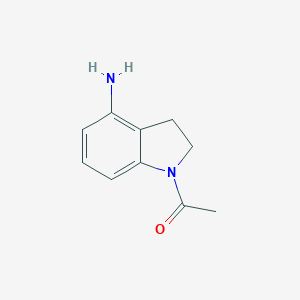
1-(4-Aminoindolin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminoindolin-1-yl)ethanone, also known as 1-AIE, is an organic compound with the CAS Number: 17274-64-5 . It is a colorless crystalline solid, soluble in some organic solvents, such as ethanol, dimethyl thionamide, etc . It is stable at room temperature .
Synthesis Analysis
The synthesis of 1-(4-Aminoindolin-1-yl)ethanone involves a condensation reaction under alkaline conditions. The reactant 4-aminoindoline is reacted with acetylacetone. The reaction mixture is then further heated to crystallize to form 1-(4-aminoindoline)ethanone .Molecular Structure Analysis
The molecular formula of 1-(4-Aminoindolin-1-yl)ethanone is C10H12N2O . The InChI Code is 1S/C10H12N2O/c1-7(13)12-6-5-8-9(11)3-2-4-10(8)12/h2-4H,5-6,11H2,1H3 .Physical And Chemical Properties Analysis
1-(4-Aminoindolin-1-yl)ethanone has a molecular weight of 176.22 . It is a solid at room temperature . The density is 1.231±0.06 g/cm3 (Predicted) . The boiling point is predicted to be 446.0±45.0 °C .科学的研究の応用
Photophysics and Spectroscopy
1-(4-Aminoindolin-1-yl)ethanone, under the name 1-(4'-amino-biphenyl-4-yl)-ethanone (ABE), has been studied for its unique photophysical properties. A substantial red-shift in the fluorescence of ABE in an ethanol solution was observed, interpreted as an indicator of microscopic solvent heterogeneity (Ghoneim, 2001).
Antimicrobial and Antifungal Activity
Several compounds structurally related to 1-(4-Aminoindolin-1-yl)ethanone have shown promising antimicrobial and antifungal activities. A compound with a similar structure, 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1- yl)ethanone (APEHQ), demonstrated significant antifungal activity against various fungi (Raj & Patel, 2015). Other compounds like 1-(4-(piperidin-1-yl) phenyl) ethanone showed antibacterial activity when synthesized into more complex molecules (C.Merugu, Ramesh & Sreenivasulu, 2010).
Safety and Hazards
特性
IUPAC Name |
1-(4-amino-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(13)12-6-5-8-9(11)3-2-4-10(8)12/h2-4H,5-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADMMXZGSDHVNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C=CC=C21)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminoindolin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



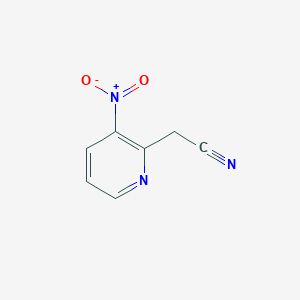
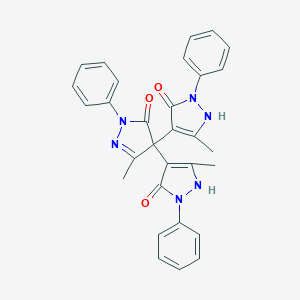
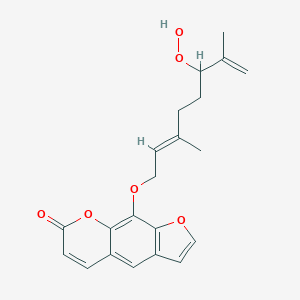
![6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B174333.png)
![2-[(Diphenylboryl)oxy]-2-oxoethylamine](/img/structure/B174338.png)

![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B174350.png)
